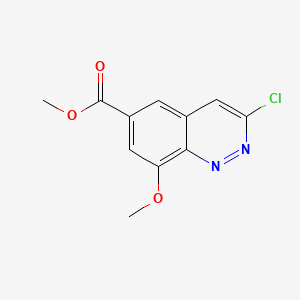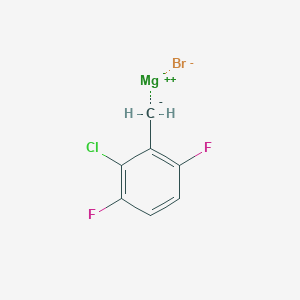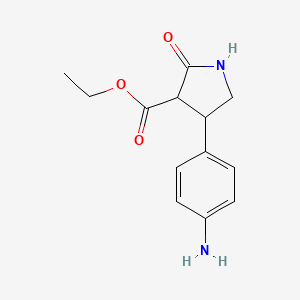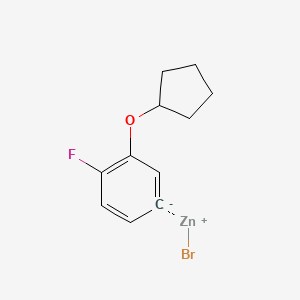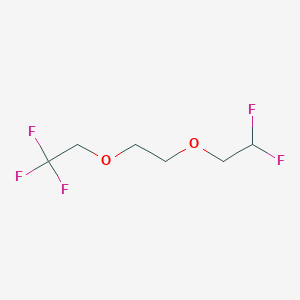
1-Difluoroethoxy-2-Trifluoroethoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Difluoroethoxy-2-Trifluoroethoxyethane is an organofluorine compound with the molecular formula C₆H₉F₅O₂. It is known for its unique chemical structure, which includes both difluoroethoxy and trifluoroethoxy groups. This compound is used in various scientific research applications due to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoroethoxy-2-Trifluoroethoxyethane typically involves the reaction of difluoroethanol with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure consistent product quality. The product is then purified using distillation or chromatography techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
1-Difluoroethoxy-2-Trifluoroethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or halides.
科学的研究の応用
1-Difluoroethoxy-2-Trifluoroethoxyethane is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential drug candidate for targeting specific molecular pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Difluoroethoxy-2-Trifluoroethoxyethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
類似化合物との比較
Similar Compounds
1,1-Difluoroethane: A simpler compound with only difluoroethoxy groups.
1,1,1-Trifluoroethane: Contains only trifluoroethoxy groups.
2-(1,1-Difluoroethoxy)-1,1,1-Trifluoroethane: A closely related compound with similar functional groups.
Uniqueness
1-Difluoroethoxy-2-Trifluoroethoxyethane is unique due to the presence of both difluoroethoxy and trifluoroethoxy groups in its structure. This dual functionality provides it with distinct chemical and physical properties, making it valuable for specific research applications.
特性
分子式 |
C6H9F5O2 |
|---|---|
分子量 |
208.13 g/mol |
IUPAC名 |
2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H9F5O2/c7-5(8)3-12-1-2-13-4-6(9,10)11/h5H,1-4H2 |
InChIキー |
ZWTPNQIKYGASCO-UHFFFAOYSA-N |
正規SMILES |
C(COCC(F)(F)F)OCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)

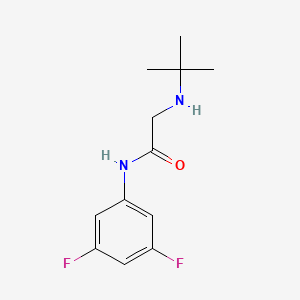

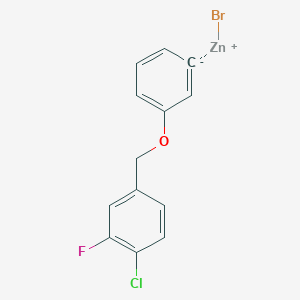
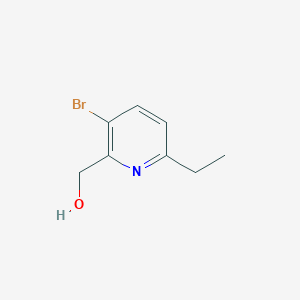
![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
